2-Chloro-N-(3,5-difluorophenyl)propanamide
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Overview
Description
2-Chloro-N-(3,5-difluorophenyl)propanamide is an organic compound with the molecular formula C9H8ClF2NO It is a derivative of propanamide, featuring a chloro group and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-difluorophenyl)propanamide typically involves the reaction of 3,5-difluoroaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 3,5-difluoroaniline and 2-chloropropanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.
Procedure: 3,5-difluoroaniline is dissolved in dichloromethane, and triethylamine is added. 2-chloropropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, followed by workup and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,5-difluorophenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Reduction: Formation of 2-chloro-N-(3,5-difluorophenyl)propanol.
Oxidation: Formation of 2-chloro-N-(3,5-difluorophenyl)propanoic acid.
Scientific Research Applications
2-Chloro-N-(3,5-difluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,5-difluorophenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and fluorine substituents can enhance binding affinity and selectivity towards molecular targets, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3,4-difluorophenyl)propanamide
- 2-Chloro-N-(2,4-difluorophenyl)propanamide
- 2-Chloro-N-(4-fluorophenyl)propanamide
Uniqueness
2-Chloro-N-(3,5-difluorophenyl)propanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluoro substituents provides a distinct electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(3,5-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAAWRHWRIBYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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